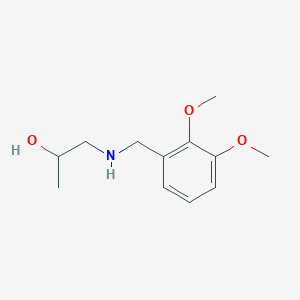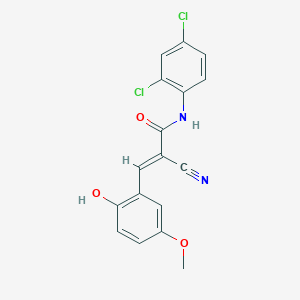
3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine is a chemical compound that belongs to the pyridazine family. It has been the subject of scientific research due to its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of new heterocyclic compounds, including pyridazine derivatives, involves multiple steps such as alkylation, closure of the thiophene ring, and condensation processes. These synthetic pathways are crucial for creating various pyridazine-based compounds with potential applications in medicinal and materials chemistry (Artemov et al., 1998).
- Pyridazine-triazole hybrids have been synthesized and evaluated as inhibitors of α-glucosidase, demonstrating significant inhibitory activities. This suggests their potential application in the treatment of diseases like diabetes (Moghimi et al., 2021).
- Studies on the synthesis of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines derivatives have shown their effectiveness as anticonvulsants in animal models of epilepsy, highlighting the therapeutic potential of pyridazine derivatives (Hallot et al., 1986).
Biological Activities and Applications
- Pyridazine derivatives have been synthesized and evaluated for antineoplastic activities against leukemia, showing promising results in increasing survival time in tumor-bearing mice (Shyam et al., 1986).
- The antibacterial and antifungal activities of novel thieno[2,3-c]pyridazines have been evaluated, showing potential in the development of new antimicrobial agents (Al-Kamali et al., 2014).
- Pyridazine derivatives have also been studied for their antiviral activity, particularly against hepatitis A virus (HAV), highlighting their potential in antiviral drug development (Flefel et al., 2017).
Material Science and Other Applications
- Pyridazine derivatives have been utilized in material science, such as in the synthesis of heteroaromatic triphenylene analogues with B2N2C2 cores. These compounds show interesting redox behavior and photophysical properties, indicating their potential in material science applications (Jaska et al., 2006).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-6-[(4-nitrophenyl)methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2S/c18-14-5-3-13(4-6-14)16-9-10-17(20-19-16)24-11-12-1-7-15(8-2-12)21(22)23/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPUWDZCWFWEPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2370233.png)





![Spiro[adamantane-2,3'-indole]-2'-amine hydrochloride](/img/structure/B2370246.png)

![N-(4-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2370249.png)
![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2370250.png)
![N-1,3-benzodioxol-5-yl-1-[(3-chlorobenzyl)oxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2370251.png)

